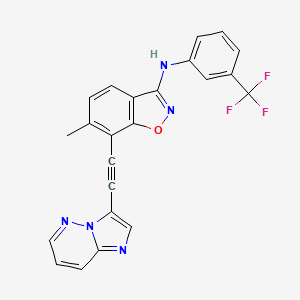
Ddr1-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DDR1-IN-6は、コラーゲン活性化受容体型チロシンキナーゼであるディスコイジン ドメイン 受容体 1(DDR1)の強力で選択的な阻害剤です。DDR1は、細胞接着、遊走、増殖、細胞外マトリックスの改変など、さまざまな細胞プロセスにおいて重要な役割を果たします。 This compoundのような阻害剤は、がん、線維症、および異常なコラーゲンシグナル伝達を伴うその他の病的状態など、さまざまな疾患における潜在的な治療的用途のため、大きな関心を集めています .
準備方法
合成経路と反応条件: DDR1-IN-6の合成は、通常、重要な中間体の形成、それに続くカップリングと官能基化を含む、複数段階のプロセスで行われます。合成経路は、多くの場合、コア骨格の調製から始まり、その後、求核置換、パラジウム触媒カップリング反応、アミド結合形成などのさまざまな化学反応によって改変されます。 最終生成物の高収率と純度を達成するために、温度、溶媒、触媒などの特定の反応条件が最適化されます .
工業的製造方法: this compoundの工業的製造には、プロセス効率と安全性維持しながら、ラボ規模の合成をより大規模にスケールアップすることが含まれます。これには、一貫した品質と収率を確保するために、工業グレードの機器、連続フローリアクター、自動化システムの使用が含まれます。 規制基準を満たし、治療用途のための化合物の有効性と安全性を確保するために、プロセス最適化と品質管理対策が重要です .
化学反応の分析
反応の種類: DDR1-IN-6は、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を含むことがよくあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を含むことがよくあります。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下での過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 無水条件下での水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。
置換: 制御された温度と溶媒条件下でのアミン、アルコール、チオールなどの求核剤; ハロアルカンやアシルクロリドなどの求電子剤.
主要な生成物: これらの反応から生成される主要な生成物は、this compoundに存在する特定の官能基と反応条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります。 置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生じさせる可能性があります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
DDR1-IN-6 has a wide range of scientific research applications, including:
作用機序
DDR1-IN-6は、DDR1の活性部位に選択的に結合することで効果を発揮し、そのキナーゼ活性を阻害します。この阻害は、下流のシグナル伝達分子のリン酸化を阻害し、接着、遊走、増殖などのDDR1媒介細胞プロセスを阻害することにつながります。 これに関与する分子標的と経路には、DDR1へのコラーゲンの結合の阻害、受容体の活性化の阻害、病的状態を促進する後続のシグナル伝達カスケードの阻害などがあります .
類似の化合物:
- DDR1-IN-1
- DDR1-IN-2
- DDR1-IN-3
- DDR1-IN-4
- DDR1-IN-5
比較: this compoundは、DDR1に対する高い選択性と効力のために、類似の化合物の中で際立っています。他の阻害剤もDDR1を標的にする場合がありますが、this compoundは、効力と安全性のバランスが優れているように最適化されており、治療的用途に適した有望な候補となっています。 さらに、this compoundは、その前駆体と比較して、代謝安定性とバイオアベイラビリティなどの改善された薬物動態特性を示します .
類似化合物との比較
- DDR1-IN-1
- DDR1-IN-2
- DDR1-IN-3
- DDR1-IN-4
- DDR1-IN-5
Comparison: DDR1-IN-6 stands out among similar compounds due to its higher selectivity and potency against DDR1. While other inhibitors may also target DDR1, this compound has been optimized to achieve a better balance between efficacy and safety, making it a more promising candidate for therapeutic applications. Additionally, this compound exhibits improved pharmacokinetic properties, such as better metabolic stability and bioavailability, compared to its predecessors .
生物活性
Ddr1-IN-6 is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a significant role in various biological processes, particularly in cancer progression and tissue remodeling. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on cellular behavior, and potential therapeutic applications.
Overview of DDR1
DDR1 is primarily known for its role in mediating cell interactions with the extracellular matrix (ECM). When activated by collagen, DDR1 initiates signaling pathways that influence cellular functions such as migration, invasion, and cytokine secretion. Its dysregulation has been implicated in several pathological conditions, including cancer and renal diseases. Studies have shown that inhibiting DDR1 can lead to reduced tumor growth and metastasis by affecting the tumor microenvironment and inflammatory responses .
This compound functions by selectively inhibiting the kinase activity of DDR1, thereby blocking downstream signaling pathways involved in cell migration and invasion. This inhibition leads to:
- Reduced Tumor Cell Invasiveness : In vitro studies have demonstrated that this compound significantly decreases the invasiveness of cancer cells by impairing their ability to remodel the ECM .
- Altered Cytokine Production : The compound affects the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is crucial for tumor-promoting activities. Neutralization studies indicate that IL-6 plays a significant role in mediating the effects of DDR1 on tumor cell behavior .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound.
These studies collectively highlight the compound's effectiveness in modulating cellular behavior associated with cancer progression.
In Vivo Studies
In vivo experiments using mouse models have further elucidated the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Suppression : In mouse models with induced tumors, administration of this compound resulted in a marked decrease in tumor size compared to control groups .
- Impact on Inflammation : The compound was shown to reduce macrophage infiltration and pro-inflammatory cytokine levels within the tumor microenvironment, suggesting its potential to mitigate inflammatory responses associated with tumor progression .
Case Studies
Several case studies have explored the clinical implications of DDR1 inhibition:
- Breast Cancer : A study demonstrated that patients with high DDR1 expression had poorer prognoses. Treatment with this compound led to improved outcomes by reducing tumor invasiveness and enhancing response to standard therapies .
- Renal Fibrosis : In models of renal injury, this compound administration resulted in decreased fibrosis markers and improved renal function, indicating its potential use in treating chronic kidney diseases .
特性
IUPAC Name |
7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-benzoxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N5O/c1-14-7-9-19-21(18(14)10-8-17-13-27-20-6-3-11-28-31(17)20)32-30-22(19)29-16-5-2-4-15(12-16)23(24,25)26/h2-7,9,11-13H,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAAUWGHRTFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)NC3=CC=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














